molecular formula C22H21ClN2O4 B11357037 2-(3-chlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(3-chlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11357037
M. Wt: 412.9 g/mol
InChI Key: DPCVDEVXDGLKQI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethoxyphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 3,4-dimethoxybenzylamine: The 3-chlorophenoxyacetic acid is then coupled with 3,4-dimethoxybenzylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

    Introduction of the pyridin-2-yl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-(3-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the dimethoxyphenyl and pyridinyl groups.

    N-(3,4-Dimethoxyphenyl)-N-(pyridin-2-yl)acetamide: A related compound with similar functional groups but without the chlorophenoxy moiety.

Uniqueness

2-(3-Chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenoxy group enhances its reactivity, while the dimethoxyphenyl and pyridinyl groups contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-10-9-16(12-20(19)28-2)14-25(21-8-3-4-11-24-21)22(26)15-29-18-7-5-6-17(23)13-18/h3-13H,14-15H2,1-2H3

InChI Key

DPCVDEVXDGLKQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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